molecular formula C11H14N4S B13758657 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13758657
M. Wt: 234.32 g/mol
InChI Key: LYGXINMTTGTPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the condensation of 3-tert-butylpyridine-2-amine with a thiadiazole precursor. One common method involves the reaction of 3-tert-butylpyridine-2-amine with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds.

Scientific Research Applications

3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with specific molecular targets in the body.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(3-Tert-butylpyridin-2-yl)-1,2,4-oxadiazol-5-amine
  • 3-(3-Tert-butylpyridin-2-yl)-1,2,4-triazol-5-amine

Uniqueness

This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its oxadiazole and triazole analogs, the thiadiazole ring offers different reactivity patterns and potential interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

3-(3-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H14N4S/c1-11(2,3)7-5-4-6-13-8(7)9-14-10(12)16-15-9/h4-6H,1-3H3,(H2,12,14,15)

InChI Key

LYGXINMTTGTPEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C2=NSC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.